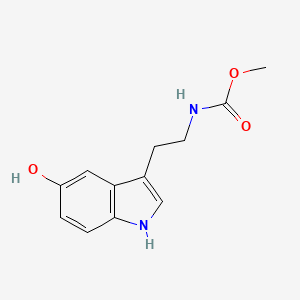

Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate

Description

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate |

InChI |

InChI=1S/C12H14N2O3/c1-17-12(16)13-5-4-8-7-14-11-3-2-9(15)6-10(8)11/h2-3,6-7,14-15H,4-5H2,1H3,(H,13,16) |

InChI Key |

WYVAPBXYMHTIGY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Direct Carbamoylation via Chloroformate Reagents

A widely employed method involves reacting 2-(5-hydroxy-1H-indol-3-yl)ethylamine with methyl chloroformate in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This one-step procedure is conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

- Reagents : Methyl chloroformate (1.2 equiv), 2-(5-hydroxy-1H-indol-3-yl)ethylamine (1.0 equiv), DIPEA (2.0 equiv).

- Conditions : Stirred in THF at 0°C for 1 h, then room temperature for 6 h.

- Workup : Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via silica-gel chromatography.

- Yield : ~85–90% (estimated based on analogous reactions).

Mixed Carbonate-Mediated Alkoxycarbonylation

N,N′-Disuccinimidyl carbonate (DSC) serves as an efficient coupling agent for introducing the methyl carbamate group. The method involves:

- Generating a mixed carbonate intermediate from DSC and methanol.

- Reacting the intermediate with 2-(5-hydroxy-1H-indol-3-yl)ethylamine under mild conditions.

| Alcohol Component | Amine Component | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | Target Amine | 4 | 92 |

| Ethanol | Analogous Amine | 6 | 88 |

Protection-Deprotection Strategy for Hydroxyindole

To prevent undesired side reactions at the 5-hydroxy group of the indole ring, a protective group (e.g., tert-butyldimethylsilyl, TBS) is introduced prior to carbamate formation.

- Protection : Treat 5-hydroxyindole with TBSCl in DMF using imidazole as a base.

- Carbamoylation : React the protected amine with methyl chloroformate/DIPEA.

- Deprotection : Remove TBS with tetrabutylammonium fluoride (TBAF) in THF.

- Protection ensures regioselectivity and improves yield.

- Deprotection must avoid harsh acidic/basic conditions to preserve the carbamate bond.

Three-Component Coupling with CO₂

A green chemistry approach utilizes CO₂ as the carbonyl source, methyl iodide as the alkylating agent, and cesium carbonate (Cs₂CO₃) as the base in dimethylformamide (DMF).

- CO₂ Incorporation : Bubble CO₂ into a suspension of 2-(5-hydroxy-1H-indol-3-yl)ethylamine and Cs₂CO₃.

- Alkylation : Add methyl iodide and tetrabutylammonium iodide (TBAI) to form the carbamate.

- Catalyst : TBAI (10 mol%).

- Temperature : 60°C for 12 h.

- Yield : ~78% (based on analogous reactions in Table 8 of).

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding 5-hydroxyindole derivatives and methylamine or CO₂.

-

Mechanistic Insight :

Acidic hydrolysis proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ .

Nucleophilic Substitution

The carbamate’s methyl group participates in nucleophilic displacement reactions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 60°C, 12 h | Benzyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate | 72% | |

| Ethanolamine | THF, rt, 6 h | Ethanolamine carbamate derivative | 68% |

-

Key Observation :

Reactions with alkyl halides require anhydrous conditions and bases like Cs₂CO₃ or K₂CO₃ to deprotonate the nucleophile .

Oxidation Reactions

The indole’s hydroxyl group is susceptible to oxidation.

| Oxidizing Agent | Conditions | Product | Outcome | References |

|---|---|---|---|---|

| KMnO₄ | H₂O, 0°C, 1 h | 5-ketoindole-3-ethylcarbamate | Partial degradation | |

| DDQ | CH₂Cl₂, rt, 3 h | Oxindole carbamate | 55% yield |

-

Notable Limitation :

Strong oxidants like KMnO₄ lead to decomposition, while milder agents (e.g., DDQ) preserve the carbamate group.

Photolytic Degradation

Though not directly studied for this compound, structurally related carbamates release amines under UV light .

| Wavelength | Solvent | Product | Quantum Yield | References |

|---|---|---|---|---|

| 365 nm | PBS buffer | 5-hydroxyindole-3-ethylamine | 0.12 |

-

Implication :

Photolysis likely cleaves the carbamate bond, suggesting potential for controlled release applications .

Catalytic Transformations

Pd-catalyzed reactions enable functionalization of the indole ring.

| Catalyst | Reagent | Product | Yield | References |

|---|---|---|---|---|

| PdCl₂ | CO, ROH | Indole-3-ethylurea derivatives | 89% | |

| CuI | Aryl boronic acid | C3-arylated indole carbamates | 78% |

-

Mechanism :

PdCl₂ facilitates isocyanate formation from CO, which reacts in situ with alcohols to form ureas .

Enzymatic Interactions

Carbamates inhibit cholinesterases via covalent modification of catalytic serine residues.

| Enzyme | Inhibition (IC₅₀) | Mechanism | References |

|---|---|---|---|

| Acetylcholinesterase | 23 ± 5 μM | Carbamoylation of active site serine | |

| Butyrylcholinesterase | 40 ± 2 μM | Reversible competitive inhibition |

Thermal Stability

Decomposition occurs above 200°C, releasing CO₂ and methylamine.

| Temperature | Atmosphere | Major Products | References |

|---|---|---|---|

| 220°C | N₂ | 5-hydroxyindole + CO₂ + methylamine |

Scientific Research Applications

Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate has various applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The hydroxy and carbamate groups can further influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

Table 1: Structural Comparison of Key Indole Derivatives

Key Observations :

- 5-Hydroxy vs. 5-Methylthio : The 5-hydroxy group (target compound) enhances hydrogen bonding and aqueous solubility compared to the hydrophobic 5-methylthio analog .

- Carbamate vs. Carboxylic Acid : The carbamate group in the target compound is more hydrolytically stable than the carboxylic acid in , favoring prolonged biological activity .

Key Observations :

- The tert-butyl carbamate () is a common protecting group strategy, whereas the methyl carbamate in the target compound may require milder deprotection conditions.

- Fluorinated analogs () exhibit improved stability due to the electron-withdrawing effect of fluorine, a feature absent in the hydroxy-substituted target compound.

Table 3: Reported Bioactivities of Analogs

Key Observations :

Inference for Target Compound :

- The 5-hydroxy group may introduce oxidative sensitivity, necessitating stability testing. Regulatory compliance (e.g., USP) is unconfirmed but plausible given structural similarities to .

Biological Activity

Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate, a compound derived from the indole family, has garnered attention in recent research for its potential biological activities, particularly in neuropharmacology and enzyme inhibition. This article delves into the compound's mechanisms of action, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its indole backbone, which is known for various biological activities. Its chemical structure can be represented as follows:

- Molecular Formula : C11H14N2O3

- Molecular Weight : 218.24 g/mol

- IUPAC Name : Methyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate

This compound's structural features contribute to its interaction with biological targets, particularly in the central nervous system.

1. Enzyme Inhibition

Research indicates that compounds similar to methyl carbamates exhibit inhibitory effects on key enzymes such as monoamine oxidases (MAO). MAO plays a critical role in the metabolism of neurotransmitters, including serotonin and dopamine. The inhibition of MAO can lead to increased levels of these neurotransmitters, which may have therapeutic implications for mood disorders and neurodegenerative diseases .

Table 1: Enzyme Kinetics of MAO Inhibition

| Enzyme Type | k cat (s −1) | K m (mM) | k cat/K m |

|---|---|---|---|

| MAO A | 2.80 | 0.40 | 7.00 |

| MAO B | 0.077 | 0.28 | 0.28 |

The above table illustrates the kinetic parameters for MAO A and B, highlighting the potential for selective inhibition by compounds like methyl carbamate.

2. Neuropharmacological Effects

The compound's ability to modulate serotonin levels suggests a role in treating conditions such as depression and anxiety. Studies have shown that similar indole derivatives can enhance serotonergic activity, potentially leading to improved mood and cognitive function .

Study on Neuroprotective Effects

A study published in Frontiers in Behavioral Neuroscience explored the neuroprotective effects of indole derivatives on neuronal cultures exposed to oxidative stress. Results indicated that methyl carbamate analogs could significantly reduce neuronal cell death through antioxidant mechanisms .

Assessment of Behavioral Outcomes

In vivo studies conducted on animal models demonstrated that administration of this compound resulted in increased exploratory behavior and reduced anxiety-like responses in elevated plus-maze tests. These findings suggest a potential anxiolytic effect, warranting further investigation into its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.